Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Overview
Description
“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” is a chemical compound with the molecular formula C12H15BO4 . It has an average mass of 234.056 Da and a monoisotopic mass of 234.106339 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” consists of a benzoate group attached to a borinate ester group . The borinate ester group contains a boron atom bonded to two oxygen atoms and one carbon atom, forming a cyclic structure .Physical And Chemical Properties Analysis
“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 384.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 70.6±0.4 cm3, and a polar surface area of 45 Å2 .Scientific Research Applications
Liquid Crystalline Polysiloxanes
New fluorinated monomers containing an ester function have been synthesized, showcasing potential applications in side chain liquid crystalline polysiloxanes. These monomers, characterized by differential scanning calorimetry (DSC) and thermal optical polarized microscopy, exhibit high smectogen properties, suggesting their use in the development of advanced materials with specific thermal and optical characteristics Bracon et al., 2000.
X-ray Crystallography
The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined using single-crystal X-ray crystallography. This provides valuable insights into the molecular configuration and potential interactions of such compounds, which can be crucial for the design of new materials or drugs Manolov et al., 2012.
Anti-Juvenile Hormone Agents
Compounds like Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate have been prepared as novel anti-juvenile hormone agents. These compounds induce precocious metamorphosis in larvae, offering insights into insect development and potential applications in pest control Ishiguro et al., 2003.
Chemical Synthesis
Research into the reactivity of 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane with dinitriles provides a foundation for synthesizing novel organic compounds. Such studies are essential for expanding the toolkit available for organic synthesis, potentially leading to the development of new drugs or materials Kuznetsov et al., 2010.
Corrosion Inhibition
Theoretical studies on the synthesis of methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have shown that these compounds can be good inhibitors of mild steel corrosion in acidic environments. This highlights their potential application in protecting industrial materials from corrosive damage Arrousse et al., 2021.
properties
IUPAC Name |
ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJRUITQLOHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657044 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
CAS RN |
850567-60-1 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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